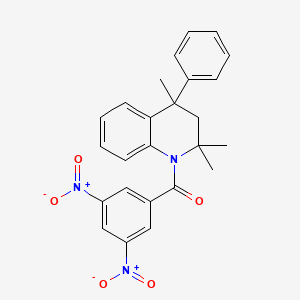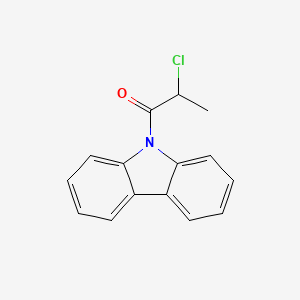![molecular formula C20H16ClN3O3 B14962189 3-[3-(4-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B14962189.png)
3-[3-(4-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-hydroxy-6-methyl-2H-pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(4-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-hydroxy-6-methyl-2H-pyran-2-one is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, including a chlorophenyl group, a pyrazolo[1,5-a]pyrimidine core, and a pyranone ring, contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-hydroxy-6-methyl-2H-pyran-2-one typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate to form an intermediate chalcone. This chalcone undergoes cyclization with hydrazine hydrate to yield the pyrazole ring. Subsequent reactions with appropriate reagents lead to the formation of the pyrazolo[1,5-a]pyrimidine core and the final pyranone ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as ultrasonic-assisted synthesis and microwave irradiation can be employed to accelerate reaction rates and improve efficiency . Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be explored to minimize environmental impact .
化学反応の分析
Types of Reactions
3-[3-(4-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-hydroxy-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while nucleophilic substitution of the chlorophenyl group can result in various substituted derivatives .
科学的研究の応用
作用機序
The mechanism of action of 3-[3-(4-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-hydroxy-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells and suppression of tumor growth .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of pyrazolo derivatives with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its anticancer properties and CDK2 inhibition.
PHTPP: A selective ERβ antagonist with a pyrazolo[1,5-a]pyrimidine core.
Uniqueness
3-[3-(4-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-hydroxy-6-methyl-2H-pyran-2-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit CDK2 selectively makes it a promising candidate for targeted cancer therapy .
特性
分子式 |
C20H16ClN3O3 |
|---|---|
分子量 |
381.8 g/mol |
IUPAC名 |
3-[3-(4-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-hydroxy-6-methylpyran-2-one |
InChI |
InChI=1S/C20H16ClN3O3/c1-3-14-17(12-4-6-13(21)7-5-12)19-22-9-8-15(24(19)23-14)18-16(25)10-11(2)27-20(18)26/h4-10,25H,3H2,1-2H3 |
InChIキー |
VHYNYQFLNXJWIH-UHFFFAOYSA-N |
正規SMILES |
CCC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)Cl)C4=C(C=C(OC4=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10-{[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-3,3-dimethyl-11-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14962115.png)

![N-[5-(2-pyridylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide](/img/structure/B14962131.png)
![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B14962135.png)

![8-(2,6-Difluorobenzoyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B14962143.png)
![3-(2-chlorophenyl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-4-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B14962146.png)

![6-(4-chlorophenyl)-2-[4-(diphenylmethyl)piperazin-1-yl]pyrimidin-4(3H)-one](/img/structure/B14962150.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-hexyl-6-methylpyrimidin-4(3H)-one](/img/structure/B14962156.png)

![[3-(6-amino-4,17-dioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaen-2-yl)phenyl] benzoate](/img/structure/B14962163.png)
![(4E)-5-(2-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B14962164.png)

